molecular formula C7H17BO2 B1339197 Heptylboronic acid CAS No. 28741-07-3

Heptylboronic acid

Cat. No.: B1339197
CAS No.: 28741-07-3
M. Wt: 144.02 g/mol
InChI Key: JDHPHWYPXVFZKA-UHFFFAOYSA-N
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Description

Heptylboronic acid is an organic compound with the chemical formula C7H17BO2. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 1-heptyne with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{C7H13} + \text{B2H6} \rightarrow \text{C7H15B} ] [ \text{C7H15B} + \text{H2O2} + \text{NaOH} \rightarrow \text{C7H17BO2} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor, and the product is continuously extracted, purified, and collected.

Chemical Reactions Analysis

Types of Reactions: Heptylboronic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form heptanoic acid.

    Reduction: It can be reduced to form heptylborane.

    Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Heptanoic acid.

    Reduction: Heptylborane.

    Substitution: Various substituted heptyl derivatives depending on the reactants used.

Scientific Research Applications

Heptylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

    Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: this compound derivatives are explored for their potential use in cancer therapy and as antimicrobial agents.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Ethylboronic acid
  • Butylboronic acid

Heptylboronic acid stands out due to its unique combination of properties, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

heptylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHPHWYPXVFZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567679
Record name Heptylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28741-07-3
Record name Heptylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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